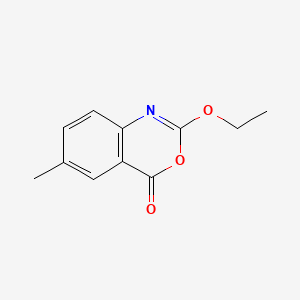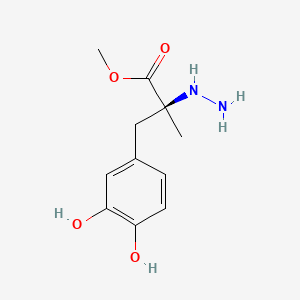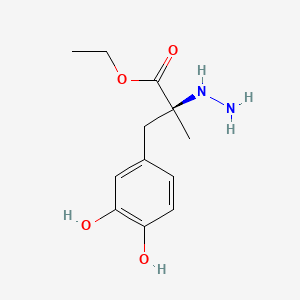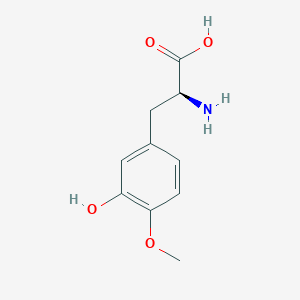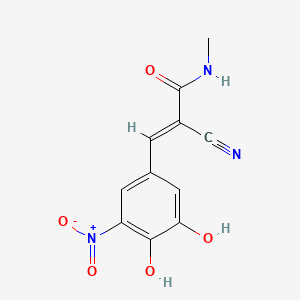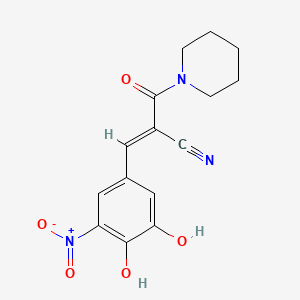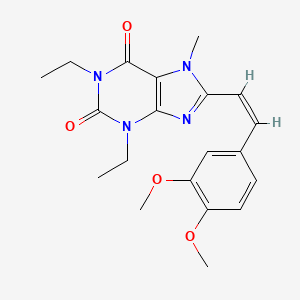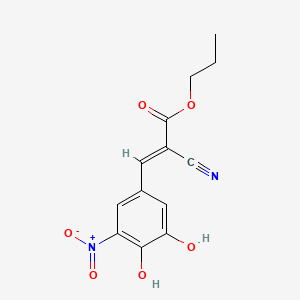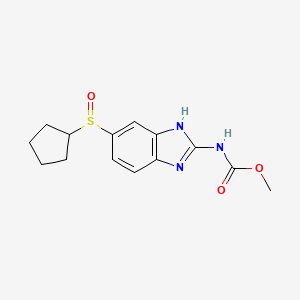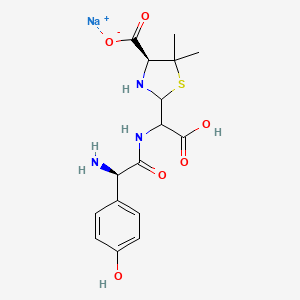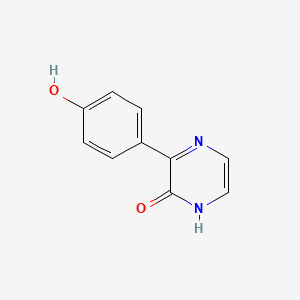
Cefamandole Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefamandole Impurity A is a byproduct found in the synthesis of cefamandole, a second-generation cephalosporin antibiotic. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling impurities like this compound is crucial for ensuring the quality of pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefamandole Impurity A involves the synthesis of cefamandole nafate. The process typically includes the following steps:
Condensation Reaction: 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)S-methyl]-3-cephem-4-carboxylic acid is suspended in an acetone-water solution with sodium bicarbonate. An acetone solution of alpha-formylmandeloyl chloride is added to carry out the condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl)S-methyl]-3-cephem-4-carboxylic acid.
Salification Reaction: The product from the condensation reaction is dissolved in acetone and reacted with an acetone solution of organic acid sodium to produce cefamandole nafate.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale manufacturing. The process is designed to be simple, with high product yield, high purity, and high reaction selectivity. No special equipment is required, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Cefamandole Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Cefamandole Impurity A has several scientific research applications, including:
Chemistry: It is used to study the degradation pathways and stability of cephalosporin antibiotics.
Biology: It helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical formulations.
Medicine: It is crucial for ensuring the safety and efficacy of cefamandole by controlling impurity levels.
Industry: It is used in quality control processes to ensure the purity of cefamandole formulations
Mechanism of Action
Cefamandole Impurity A, like cefamandole, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. The bactericidal action results from the inhibition of cell-wall synthesis .
Comparison with Similar Compounds
Cefamandole: The parent compound, a second-generation cephalosporin antibiotic.
Cephalothin: A first-generation cephalosporin with similar antibacterial activity.
Cephaloridine: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: A first-generation cephalosporin used for similar indications
Uniqueness: Cefamandole Impurity A is unique due to its specific structure and formation pathway during the synthesis of cefamandole. Its presence and control are crucial for ensuring the quality and safety of cefamandole formulations .
Properties
CAS No. |
36922-15-3 |
|---|---|
Molecular Formula |
C20H20N6O6S2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1 |
InChI Key |
GMOWDNMIMITXAA-DDUZABMNSA-N |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(R*)]]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


